

GSK4027: A Comparative Guide to its Cross-Reactivity with Epigenetic Targets

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Compound of Interest

Compound Name: GSK 4027

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This guide provides a comprehensive analysis of the cross-reactivity profile of GSK4027, a potent and selective chemical probe for the bromodomains of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). Understanding the selectivity of such probes is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes key quantitative data, details the experimental protocols used for selectivity assessment, and provides visual representations of the relevant biological pathway and experimental workflows.

Data Presentation: GSK4027 Selectivity Profile

GSK4027 was designed for high potency and selectivity for the PCAF/GCN5 bromodomains.^[1] ^[2] Its cross-reactivity against a panel of other epigenetic targets, particularly other bromodomain-containing proteins, has been extensively evaluated. The following table summarizes the binding affinities of GSK4027 for its primary targets and a selection of off-targets.

Target	Assay Type	Parameter	Value (nM)	Selectivity vs. PCAF/GCN5
PCAF	BROMOscan	Ki	1.4	-
GCN5	BROMOscan	Ki	1.4	-
PCAF	TR-FRET	IC50	40	-
BRPF3	BROMOscan	Ki	100	~71-fold
BRD1	BROMOscan	Ki	110	~79-fold
FALZ	BROMOscan	Ki	130	~93-fold
BRPF1	BROMOscan	Ki	140	~100-fold
BET Family	-	-	-	>18,000-fold
Other (53 assays)	various	-	>3,000	-

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)

As the data indicates, GSK4027 exhibits exceptional selectivity for PCAF and GCN5 over other bromodomain families, most notably the BET family, where the selectivity is greater than 18,000-fold. A broader screen against 53 biochemical and phenotypic assays did not reveal any significant off-target binding at concentrations below 3 μ M.

Experimental Protocols

The selectivity of GSK4027 was primarily determined using two key biochemical assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and BROMOscan®.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a competition binding experiment used to determine the IC50 value of a test compound.

Principle: The assay measures the disruption of an interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. The bromodomain protein is detected with a Europium-labeled anti-GST antibody (donor), and the histone peptide is detected with Streptavidin-XL665 (acceptor). When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, producing a FRET signal. A test compound that binds to the bromodomain will displace the histone peptide, leading to a decrease in the FRET signal.

Detailed Protocol (adapted from Humphreys et al., 2017):

- Reagents:
 - Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
 - GST-tagged PCAF bromodomain (truncated).
 - Biotinylated histone H4 acetylated lysine peptide ligand.
 - Europium (Eu-W1024) labeled anti-GST antibody.
 - Streptavidin-XL665.
 - GSK4027 (or other test compound) serially diluted in DMSO.
- Procedure:
 - All assay components are prepared in the assay buffer.
 - In a 384-well plate, add 5 μ L of the test compound dilution.
 - Add 5 μ L of a pre-mixed solution of the GST-tagged PCAF bromodomain and the biotinylated histone peptide.
 - Incubate for 15 minutes at room temperature.
 - Add 5 μ L of a pre-mixed solution of the Europium-labeled anti-GST antibody and Streptavidin-XL665.
 - Incubate for 60 minutes at room temperature, protected from light.

- Data Acquisition:
 - Read the plate on a TR-FRET compatible plate reader (e.g., EnVision Multilabel Reader).
 - Excitation wavelength: 320 nm.
 - Emission wavelengths: 615 nm (donor) and 665 nm (acceptor).
 - The ratio of the acceptor to donor emission is calculated.
- Data Analysis:
 - The data is normalized to high (no inhibitor) and low (no bromodomain) controls.
 - IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.

BROMOscan® Assay

BROMOscan® is a proprietary competition binding assay platform from Eurofins DiscoverX that is used to determine the dissociation constant (K_i) of a compound for a large panel of bromodomains.

Principle: The assay utilizes DNA-tagged bromodomains that are competed for binding between an immobilized ligand and the test compound in solution. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.

Generalized Protocol:

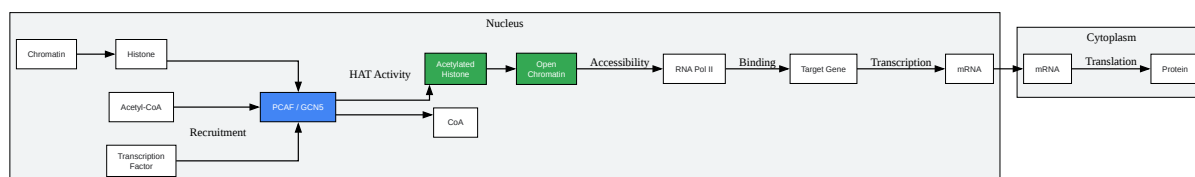
- Assay Components:
 - DNA-tagged bromodomain of interest.
 - Immobilized, proprietary ligand specific for the bromodomain.
 - Test compound (GSK4027) at various concentrations.

- Procedure:
 - The DNA-tagged bromodomain is incubated with the test compound.
 - This mixture is then added to a well containing the immobilized ligand.
 - A competitive binding equilibrium is established.
- Quantification:
 - After the binding reaction, unbound components are washed away.
 - The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified using qPCR.
- Data Analysis:
 - The results are compared to a control (DMSO vehicle) to determine the percent of bromodomain bound at each compound concentration.
 - The K_i values are calculated from the competition binding data using proprietary algorithms.

Mandatory Visualizations

PCAF/GCN5 Signaling Pathway

The following diagram illustrates the role of PCAF and GCN5 in histone acetylation and the subsequent activation of gene transcription.

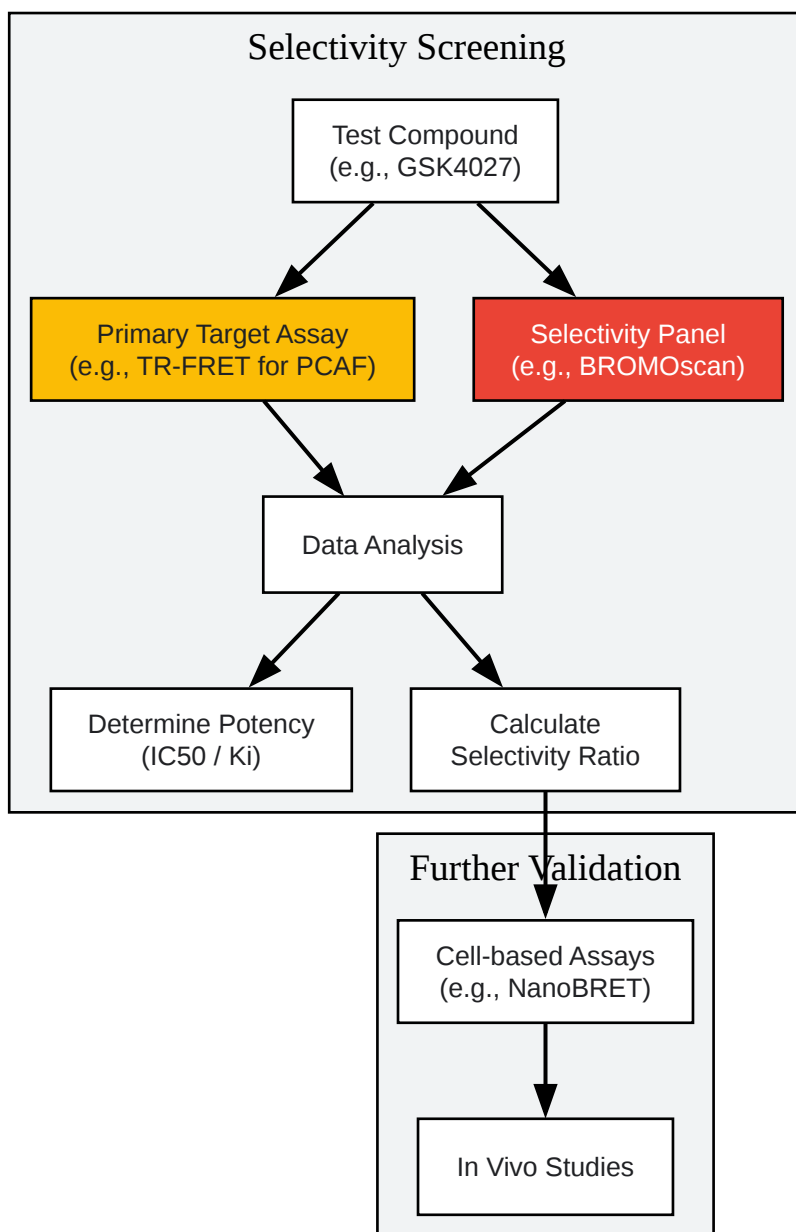


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Caption: PCAF/GCN5 Signaling Pathway in Transcriptional Activation.

Experimental Workflow for Selectivity Profiling

This diagram outlines the general workflow for assessing the selectivity of a compound like GSK4027.



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Caption: Workflow for Determining Compound Selectivity.

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